Butenafine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Butenafine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butenafine hydrochloride is a potent synthetic benzylamine antifungal agent widely utilized in the topical treatment of superficial mycoses. This technical guide provides an in-depth overview of the discovery and development of butenafine hydrochloride, its mechanism of action as a squalene epoxidase inhibitor, and detailed analysis of its synthesis pathways. The document includes summaries of quantitative antifungal activity, detailed experimental protocols for key synthetic steps, and visualizations of the synthesis process and mechanism of action to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Development
Butenafine hydrochloride (formerly known as KP-363) was discovered and developed by Kaken Pharmaceutical Co., Ltd. in Japan.[1] The development of butenafine arose from research into benzylamine derivatives, which were identified as having significant antifungal properties.[2] The U.S. Food and Drug Administration (FDA) approved Mentax® (butenafine HCl 1% cream) for the treatment of interdigital tinea pedis in October 1996, and for tinea corporis and tinea cruris in December 1996.[3] Kaken Pharmaceutical launched Mentax in 1992, and a spray formulation was later introduced in 2004.[4]
The timeline of key milestones in the development of butenafine hydrochloride includes:
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1991: Publication of initial research on the synthesis and potent antifungal activity of butenafine hydrochloride.[2]
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1992: Kaken Pharmaceutical launches Mentax in Japan.[4]
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1996: FDA approves Mentax for use in the United States.[3][4]
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2004: Launch of Mentax Spray formulation.[4]
Mechanism of Action
Butenafine hydrochloride exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[5][6] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.
The inhibition of squalene epoxidase by butenafine leads to a dual antifungal effect:
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Ergosterol Depletion: The blockade of the ergosterol synthesis pathway leads to a deficiency of ergosterol in the fungal cell membrane. This compromises the membrane's integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[5]
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Squalene Accumulation: The inhibition of squalene epoxidase causes a buildup of intracellular squalene. High concentrations of squalene are toxic to the fungal cell, further contributing to its death.[5]
This dual action makes butenafine a fungicidal agent, actively killing the fungal cells, rather than merely inhibiting their growth (fungistatic).[5]
Caption: Mechanism of action of butenafine hydrochloride.
Synthesis Pathways
The synthesis of butenafine hydrochloride typically involves two key steps: the formation of the intermediate N-methyl-1-naphthalenemethylamine, followed by its alkylation with a p-tert-butylbenzyl halide. Several variations in the synthetic route have been reported, primarily in patents, aiming to improve yield, purity, and reduce the use of hazardous materials.
Primary Synthesis Route
The most commonly cited synthesis pathway for butenafine involves a reductive amination followed by an alkylation.
Caption: Primary synthesis pathway for butenafine hydrochloride.
Alternative Synthesis Approaches
Patented alternative methods focus on improving the efficiency and safety of the synthesis. One such method involves the reaction of N-methyl-1-naphthylmethylamine with p-tert-butyl benzyl alcohol in the presence of a catalyst, which can avoid the use of halide reagents.[7] Another approach utilizes a phase transfer catalyst in an aqueous medium to reduce the use of toxic organic solvents.
Experimental Protocols
The following are representative experimental protocols derived from patent literature.
Synthesis of N-methyl-1-naphthalenemethylamine (Intermediate)
A detailed procedure for synthesizing the key intermediate, N-methyl-1-naphthalenemethylamine, is described in patent WO2004080945A1. This method involves the formation of an N-formyl intermediate followed by hydrolysis.
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Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide
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Under a nitrogen atmosphere, suspend sodium hydride (32 g, 50% in paraffin oil) in dry N,N-dimethylformamide (200 mL) in a 1 L three-necked round-bottom flask.
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Cool the reaction mixture to 20°C.
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Add a solution of N-methylformamide (50 g) in N,N-dimethylformamide (50 mL) at 20-25°C over 1.5-2.0 hours.
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Maintain the reaction mixture at 25-30°C for 1 hour after the addition is complete.
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Slowly add a solution of 1-chloromethylnaphthalene (100 g) in toluene (100 mL) to the reaction mixture.
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Maintain the temperature at 40-45°C for 1 hour.
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Quench the reaction by pouring it into water.
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Extract the product into toluene (2 x 250 mL).
-
Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide (160 g), which is used directly in the next step.[8]
-
-
Step 2: Base Hydrolysis to N-methyl-1-naphthalenemethylamine
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Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide (300 mL).
-
Heat the mixture at 60-70°C for 7 hours.
-
Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL).
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Extract the toluene layer with 3N hydrochloric acid (2 x 300 mL).
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Decolorize the aqueous layer with activated carbon.
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Basify the solution to pH 10.0 with 20% aqueous sodium hydroxide.
-
Extract the liberated base into toluene.
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Distill off the toluene to yield the crude product (86 g).[8]
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Synthesis of Butenafine Hydrochloride
A patented method (CN113493388A) describes the synthesis of butenafine hydrochloride from N-methyl-1-naphthylmethylamine and p-tert-butyl benzyl alcohol using a rhodium catalyst.
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Under an argon atmosphere, add RhH(PPh₃)₄ (2.31 g, 0.002 mol), N-methyl-1-naphthylmethylamine (17.12 g, 0.10 mol), p-tert-butyl benzyl alcohol (16.42 g, 0.10 mol), and acetonitrile (150 mL) to a Schlenk flask.
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Seal the flask and place it in a temperature-controlled oil bath at 120°C for 6 hours.
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After the reaction is complete, cool the reaction mixture to room temperature.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic extracts and concentrate to dryness under reduced pressure.
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Add HCl/methanol (150 mL, 2 mol/L) for salt formation.
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Stir continuously for 2-3 hours to induce crystallization.
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Filter the mixture and dry the filter cake under reduced pressure to obtain butenafine hydrochloride.
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Yield: 96.1%
-
Purity (HPLC): 99.81%[7]
Quantitative Data
Antifungal Activity
Butenafine hydrochloride demonstrates potent in vitro activity against a wide spectrum of fungi, particularly dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency.
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Dermatophytes | 87 | 0.0015 - 0.05 |
| Aspergillus spp. | 15 | 0.025 - 0.78 |
| Cryptococcus neoformans | 4 | 0.78 - 1.56 |
| Candida spp. | 67 | 3.13 - >100 |
| (Data sourced from Maeda et al., 1991)[2] |
Butenafine has also been shown to have lower MIC values against many dermatophyte clinical isolates compared to naftifine and clotrimazole.[9]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₈ClN |
| Molecular Weight | 353.93 g/mol |
| Appearance | White, odorless, crystalline powder |
| Solubility | Freely soluble in methanol, ethanol, and chloroform; slightly soluble in water.[1] |
Conclusion
Butenafine hydrochloride remains a significant therapeutic agent in the management of superficial fungal infections. Its fungicidal mechanism of action, achieved through the dual effects of ergosterol depletion and squalene accumulation, provides a robust antifungal effect. The synthesis of butenafine hydrochloride has evolved, with newer methods focusing on improved yield, purity, and environmental safety. The comprehensive data presented in this guide, including its discovery, mechanism of action, detailed synthesis protocols, and quantitative antifungal activity, serves as a valuable technical resource for researchers and professionals in the ongoing development of antifungal therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. butenafine [drugcentral.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Butenafine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CN113493388A - Synthesis method of butenafine hydrochloride - Google Patents [patents.google.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 9. Butenafine hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
